This compound is classified as a sulfonamide due to the presence of the sulfonamide functional group (-SO2NH2), which is known for its antibacterial properties. The piperidine moiety is a six-membered nitrogen-containing heterocycle that is widely utilized in pharmaceuticals for its ability to interact with various biological targets.
The synthesis of 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide can be achieved through several methods, typically involving the following steps:
The molecular formula of 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide is with a molecular weight of approximately 298.40 g/mol.
The structure can be represented using SMILES notation as CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)CO, indicating its complex arrangement and functional groups.
4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
These properties are crucial for determining storage conditions and formulation strategies in pharmaceutical applications.
The applications of 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide span various fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7